molecular formula C10H14N2O5S B116158 4-Methylamidatetiazofurin CAS No. 144660-79-7

4-Methylamidatetiazofurin

Cat. No. B116158
M. Wt: 274.3 g/mol
InChI Key: ZWHJLJBFDVMAJQ-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylamidatetiazofurin (4-MATF) is a synthetic compound that has received significant attention in scientific research due to its unique properties. It belongs to the class of tiazofurin derivatives and has shown promising results in various biological applications.

Mechanism Of Action

The mechanism of action of 4-Methylamidatetiazofurin involves the inhibition of an enzyme called inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme that plays a crucial role in the biosynthesis of guanine nucleotides, which are necessary for DNA synthesis and cell proliferation. By inhibiting IMPDH, 4-Methylamidatetiazofurin disrupts the nucleotide metabolism of cancer cells, leading to their death.

Biochemical And Physiological Effects

Apart from its anticancer activity, 4-Methylamidatetiazofurin has been shown to have several other biochemical and physiological effects. It has been reported to inhibit the replication of the hepatitis C virus, which is a significant cause of liver disease worldwide. Moreover, 4-Methylamidatetiazofurin has been found to enhance the immune response of the body by activating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Methylamidatetiazofurin is its selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 4-Methylamidatetiazofurin has a low toxicity profile, which is desirable for any drug candidate. However, the synthesis of 4-Methylamidatetiazofurin is a complex process, which limits its availability for research purposes. Moreover, the mechanism of action of 4-Methylamidatetiazofurin is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

Despite the promising results of 4-Methylamidatetiazofurin in preclinical studies, there is still a long way to go before it can be used in clinical settings. Some of the future directions for research on 4-Methylamidatetiazofurin include:
1. Optimization of the synthesis method to increase the yield and purity of the compound.
2. Elucidation of the mechanism of action of 4-Methylamidatetiazofurin to identify potential targets for cancer therapy.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 4-Methylamidatetiazofurin in animal models to determine its safety and efficacy.
4. Development of novel drug delivery systems to improve the bioavailability of 4-Methylamidatetiazofurin.
Conclusion:
In conclusion, 4-Methylamidatetiazofurin is a promising compound that has shown potential as an anticancer agent. Its unique mechanism of action and low toxicity profile make it an attractive candidate for cancer therapy. However, further research is required to optimize its therapeutic potential and develop it into a clinically viable drug.

Synthesis Methods

The synthesis of 4-Methylamidatetiazofurin is a multi-step process that involves the reaction of 2-amino-5-methylthiazole with ethyl chloroformate, followed by the reaction with hydrazine hydrate to form the final product. The purity and yield of 4-Methylamidatetiazofurin depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

4-Methylamidatetiazofurin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and lung cancer. Moreover, 4-Methylamidatetiazofurin has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for cancer treatment.

properties

CAS RN

144660-79-7

Product Name

4-Methylamidatetiazofurin

Molecular Formula

C10H14N2O5S

Molecular Weight

274.3 g/mol

IUPAC Name

methyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidate

InChI

InChI=1S/C10H14N2O5S/c1-16-9(11)4-3-18-10(12-4)8-7(15)6(14)5(2-13)17-8/h3,5-8,11,13-15H,2H2,1H3/t5-,6-,7-,8-/m1/s1

InChI Key

ZWHJLJBFDVMAJQ-WCTZXXKLSA-N

Isomeric SMILES

COC(=N)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES

COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O

Canonical SMILES

COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O

synonyms

2-(beta-D-ribofuranosyl)thiazol-4-ylcarboximidate
4-methylamidatetiazofurin

Origin of Product

United States

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